6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine
Description
Properties
IUPAC Name |
6-methoxy-4,4-dimethyl-3-phenyl-3,5-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2)9-13(16-3)15-10-12(14)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSADWPQDIIFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NCC1C2=CC=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a methoxy-substituted benzaldehyde with a suitable amine and a ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyridines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- Substituent Diversity: The target compound’s 3-phenyl and 4,4-dimethyl groups distinguish it from simpler alkyl-substituted analogs (e.g., MPTP, 6-ethyl derivatives).
- The absence of a long alkyl chain or neurotoxic phenyl group in the target compound may mitigate such effects.
- Fragrance vs. Bioactivity : 6M5OTP, an isomer of 2AP, contributes to rice aroma , whereas the target compound’s methoxy and phenyl groups suggest divergent applications, possibly in drug design.
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Computational Data
Key Observations:
- The target compound’s higher molecular weight (217.31 g/mol) compared to 6M5OTP (111.14 g/mol) and 6-methoxy-2-methyl-tetrahydropyridine (127.18 g/mol) reflects its bulky substituents, which may influence solubility and metabolic stability.
- Computational CCS values for 6-methoxy-2-methyl-tetrahydropyridine suggest utility in mass spectrometry-based identification workflows , though analogous data for the target compound are lacking.
Biological Activity
6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine (CAS Number: 2137593-21-4) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of tetrahydropyridines, which are known for their diverse pharmacological properties. The presence of methoxy and phenyl groups in its structure enhances its potential interactions with biological targets.
- Molecular Formula : C14H19NO
- Molar Mass : 229.32 g/mol
- Structure : The compound features a six-membered ring structure containing nitrogen, with substituents that may influence its biological activity.
Synthesis
The synthesis of 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydropyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introduction of the methoxy and phenyl groups often requires careful selection of reagents and conditions to ensure high yields and purity.
- Purification : Techniques such as chromatography are commonly employed to isolate the final product.
Biological Activity Overview
Research into the biological activity of 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine suggests several potential mechanisms of action:
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds that may inform future research on 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine, and how can reaction conditions be optimized?
- Methodological Answer : High-yield synthesis (90–99%) of structurally related tetrahydropyridines is achieved via alkylation of 4-aryl-substituted intermediates under mild acidic conditions. For example, 6-alkyl-tetrahydropyridines are synthesized using catalytic hydrogenation or reductive amination, with yields dependent on the steric and electronic effects of substituents . Key parameters include temperature control (20–25°C), solvent polarity (e.g., methanol or dichloromethane), and inert atmosphere to prevent oxidation.
Q. How can the structural integrity of 6-methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine be confirmed post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry and stereochemistry. For instance, ¹³C NMR can distinguish between equatorial and axial methyl groups at the 4-position (chemical shifts: δ 20–25 ppm for axial vs. δ 28–32 ppm for equatorial). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight validation (e.g., [M+H]⁺ ion matching theoretical m/z within 2 ppm error) .
Q. What are the recommended spectroscopic and chromatographic techniques for purity assessment?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) resolves impurities. Purity thresholds ≥95% are typical for research-grade material. Complementary TLC (silica gel, ethyl acetate/hexane 1:1) with iodine visualization confirms homogeneity .
Advanced Research Questions
Q. What structural modifications enhance the antifungal activity of 6-methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine derivatives?
- Methodological Answer : Alkyl chain elongation at the 6-position (e.g., C15–C18) improves lipophilicity and membrane penetration, enhancing activity against Candida albicans (MIC = 8–16 µg/mL). Activity correlates with logP values (3.5–4.2) and is assessed via CLSI M27-A3 broth microdilution . Substituent effects on the phenyl ring (e.g., electron-withdrawing groups) can further modulate target binding via π-π stacking with fungal lanosterol demethylase .
Q. How do crystallographic data resolve ambiguities in the conformational dynamics of tetrahydropyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals chair-like conformations in the tetrahydropyridine ring, with dihedral angles between the phenyl and methoxy groups ranging from 45° to 60°. For example, in ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, the benzyl group adopts an equatorial orientation to minimize steric clash .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions in antifungal IC₅₀ values may arise from variations in fungal strain susceptibility (e.g., ATCC vs. clinical isolates) or assay conditions (pH, incubation time). Standardized protocols, such as NCCLS M38-A2 for filamentous fungi, improve reproducibility. Cross-validation with cytotoxicity assays (e.g., neutral red uptake in HEK293 cells) ensures selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
